4-(2,2-Difluoropropoxy)-3-methylbenzoic acid
Description
Properties
IUPAC Name |
4-(2,2-difluoropropoxy)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-7-5-8(10(14)15)3-4-9(7)16-6-11(2,12)13/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFZBMDCRWBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,2-Difluoropropoxy)-3-methylbenzoic acid, with CAS number 1476027-91-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F2O3. The compound features a benzoic acid moiety substituted with a difluoropropoxy group and a methyl group. This unique structure may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, potentially impacting signal transduction pathways.
- Biochemical Pathways : The compound might interfere with pathways related to inflammation, cancer cell proliferation, or microbial growth.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anti-inflammatory | Reduces inflammation markers | |
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that the compound could be a candidate for developing new antibacterial agents.
- Anti-inflammatory Effects : Research indicates that this compound can reduce levels of pro-inflammatory cytokines in cell culture models. This suggests potential therapeutic applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Studies have shown that the compound selectively induces apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer therapies with fewer side effects.
Research Applications
The potential applications of this compound extend to various fields:
- Pharmaceutical Development : Its diverse biological activities make it a candidate for drug development targeting infections and inflammatory conditions.
- Agricultural Chemistry : The antimicrobial properties may also be explored for agricultural applications as a biopesticide.
- Biochemical Research : The compound can serve as a tool to study enzyme mechanisms and cellular signaling pathways.
Comparison with Similar Compounds
Data Table: Key Structural and Hypothetical Properties
Research Findings and Trends
- Fluorination Effects : Fluorine atoms in the target compound and analogs (e.g., 2,4-Difluoro-3-MBA) enhance metabolic stability and acidity, critical for oral bioavailability .
- Alkoxy Chain Flexibility : Longer chains (e.g., propoxy vs. ethoxy) may improve binding to hydrophobic targets but reduce aqueous solubility .
- Synthetic Utility : Compounds like 4-(3-Chlorophenyl)-3-MBA are prioritized in combinatorial libraries for drug discovery due to modular substituent tuning .
Preparation Methods
Palladium-Catalyzed Coupling Route
A robust and scalable method involves palladium-catalyzed cross-coupling reactions, starting from a halogenated methylbenzoic acid ester intermediate.
- Starting Material: 4-bromo-2-methylbenzoic acid methyl ester.
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂, Pd(PPh₃)₂Cl₂, or Pd(OAc)₂ with triphenylphosphine.
- Nucleophile: Potassium vinylfluoroborate or vinylboric acid.
- Solvent: Mixed solvents including N,N-dimethylformamide (DMF) and water (mass ratio ~4:1).
- Base: Sodium carbonate or potassium carbonate (molar ratio 3:1 to 4:1 relative to substrate).
- Reaction Conditions: Heating at 110 °C for approximately 4 hours under nitrogen atmosphere.
- Outcome: Formation of a vinyl-substituted intermediate.
Following the coupling, an alpha-halogenation step is conducted:
- Halogenating Agent: Bromosuccinimide (NBS) or chlorosuccinimide.
- Solvent: Mixed solvents such as tetrahydrofuran (THF) and water (mass ratio 1:1 to 2:1).
- Conditions: Heating at 80 °C for 8 hours.
- Product: 4-bromoacetyl-2-methyl benzoate, a key intermediate.
This intermediate can then be converted to the difluoropropoxy derivative by nucleophilic substitution with a difluoropropoxy source under suitable conditions.
- Mild reaction conditions.
- High yields (e.g., 74% for halogenation step).
- Amenable to scale-up.
Reference: CN109553532B describes this three-step process in detail, emphasizing low cost, mild conditions, and scalability.
Halomethylation and Thiophenyl Substitution Approach
Another synthetic approach involves halomethylation of difluorinated methylbenzoic acid followed by substitution with a nucleophile:
- Step 1: Bromination of 3,4-difluoro-2-methylbenzoic acid using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux (60-80 °C) for 2-12 hours to yield 2-bromomethyl-3,4-difluorobenzoic acid.
- Step 2: Nucleophilic substitution of the bromomethyl group with sodium thiophenate or diphenyl disulfide reduced by sodium borohydride in ethanol at 70 °C, yielding 3,4-difluoro-2-((phenylthio)methyl)benzoic acid.
- Purification: Extraction, washing, drying, and vacuum concentration.
- Yield: Approximately 76.2%.
Reference: CN110790690A provides detailed procedural steps and conditions for this halomethylation and substitution route.
Summary Data Table of Preparation Methods
| Method | Key Steps | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Esterification → Pd-catalyzed coupling → α-halogenation | Pd(dppf)Cl₂, potassium vinylfluoroborate, NBS | 110 °C (4h), 80 °C (8h) | ~74 | Scalable, mild conditions |
| Halomethylation + Substitution | Bromination → Nucleophilic substitution | NBS, AIBN, sodium thiophenate, NaBH₄ | Reflux 60-80 °C, 70 °C | 76.2 | Adaptable for difluoropropoxy introduction |
Research Findings and Notes
- The palladium-catalyzed method offers a direct and efficient route to functionalized benzoic acid derivatives with fluorinated side chains, facilitating large-scale production.
- The choice of solvent and base in the Pd-catalyzed step critically affects the reaction yield and purity; DMF-water mixtures and sodium carbonate are preferred.
- Alpha-halogenation using bromosuccinimide is selective and proceeds with good yield, enabling further functionalization.
- The halomethylation method, while originally applied to thiophenyl derivatives, demonstrates the feasibility of introducing fluorinated alkoxy groups via nucleophilic substitution on halomethyl intermediates.
- Purification typically involves aqueous-organic extraction, drying over anhydrous sodium sulfate or magnesium sulfate, and solvent evaporation under reduced pressure.
- No direct single-step synthesis of this compound was found; rather, multi-step synthesis involving intermediate formation and functional group transformation is standard.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 2,2-difluoropropoxy group into benzoic acid derivatives?
- The 2,2-difluoropropoxy group can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-methyl-4-hydroxybenzoic acid with 2,2-difluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves etherification . Purity is optimized via recrystallization in ethanol/water mixtures. Monitoring by TLC (silica gel, hexane/ethyl acetate) ensures reaction completion.
Q. How can NMR spectroscopy confirm the structure of 4-(2,2-Difluoropropoxy)-3-methylbenzoic acid?
- ¹H NMR : The difluoropropoxy group shows characteristic splitting patterns. For instance, the –CF₂– protons appear as a triplet (δ 4.5–5.0 ppm, ), while the aromatic protons exhibit deshielding due to electron-withdrawing effects .
- ¹⁹F NMR : A singlet near δ -120 ppm confirms the –CF₂– group.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 170–175 ppm, and the CF₂ carbons appear at δ 110–120 ppm () .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility: Poor in water (<0.1 mg/mL at pH 7.4) but improved in DMSO or ethanol. Stability studies (pH 1–9, 37°C) show degradation <5% over 24 hours, making it suitable for in vitro assays .
Advanced Research Questions
Q. How does the difluoropropoxy group influence biological activity compared to non-fluorinated analogs?
- Fluorination enhances metabolic stability and lipophilicity, improving membrane permeability. In enzyme inhibition assays (e.g., cyclooxygenase-2), the difluoropropoxy analog shows 10-fold higher IC₅₀ than its non-fluorinated counterpart due to stronger hydrophobic interactions . Computational docking (AutoDock Vina) predicts favorable binding with fluorinated moieties occupying hydrophobic pockets .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- LC-MS/MS (ESI⁺ mode) with a C18 column (0.1% formic acid/acetonitrile gradient) detects impurities like unreacted 3-methyl-4-hydroxybenzoic acid (retention time: 3.2 min) and difluoropropyl byproducts. Limit of quantification (LOQ) is 0.01% w/w .
Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) with fluorinated linkers?
- Yes. The benzoic acid group coordinates with metal nodes (e.g., Zr⁴⁺), while the difluoropropoxy moiety enhances hydrophobicity. BET surface areas of derived MOFs reach 800–1,200 m²/g, suitable for gas storage or catalysis .
Q. What mechanistic insights explain its reactivity in photoinduced radical reactions?
- The CF₂ group stabilizes adjacent radicals via hyperconjugation, as shown by DFT calculations (Gaussian 16, B3LYP/6-311++G**). ESR spectroscopy detects persistent radical intermediates during UV irradiation (λ = 254 nm) in benzene .
Methodological Considerations
- Chromatography : Use HILIC columns for polar metabolites in biological matrices .
- Crystallography : Single-crystal X-ray diffraction confirms dihedral angles between the benzoic acid and difluoropropoxy groups (e.g., 45–60°) .
- Safety : Follow protocols in for handling fluorinated compounds (e.g., PPE, fume hoods).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
